molecular formula C12H15ClN2O B1466522 2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one CAS No. 1248141-97-0

2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one

Cat. No. B1466522
CAS RN: 1248141-97-0
M. Wt: 238.71 g/mol
InChI Key: ZRVJZIVBEUNDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one, abbreviated as 2-APCPE, is a synthetic compound that has been used in research for a variety of applications. It has a wide range of biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. Its ability to interact with various receptors, including NMDA, AMPA, and GABA receptors, makes it a potential therapeutic agent for a variety of diseases and disorders.

Scientific Research Applications

Antibacterial Agent Synthesis

One significant application of this compound is in the synthesis of potent antibacterial agents. For example, its use in the asymmetric synthesis of quinolonecarboxylic acid class of antibacterial agents has been documented. A specific compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, shows improved activity against aerobic and anaerobic bacteria compared to its racemic counterpart, and has enhanced in vivo efficacy in a Pseudomonas aeruginosa mouse protection model (Rosen et al., 1988).

Electrooptic Film Fabrication

The compound is also relevant in the field of electrooptics, particularly in the fabrication of electrooptic films. Dibranched, heterocyclic "push-pull" chromophores, which include structures similar to the compound , have been synthesized and characterized. These chromophores show potential in creating chromophore monolayers with significant implications for film microstructure and optical/electrooptic response (Facchetti et al., 2006).

Synthesis of Drosophila Nicotinic Receptor Probes

Another application is in the synthesis of probes for Drosophila nicotinic receptors. Alpha-nitro ketone intermediates, related to this compound, have been used to create 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which are essential for studying the interaction between Drosophila neonicotinoid-nicotinic acetylcholine receptors (Zhang et al., 2004).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)8-15-6-5-9(14)7-15/h1-4,9H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVJZIVBEUNDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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